

Technical Guide: 3-(4-Chlorophenyl)-3'-methoxypropiofenone

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)-3'-methoxypropiofenone

CAS No.: 898787-64-9

Cat. No.: B3023814

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CAS Number: 898787-64-9 Synonyms: 3-(4-Chlorophenyl)-1-(3-methoxyphenyl)propan-1-one; 3'-Methoxy-3-(4-chlorophenyl)propiofenone Class: Dihydrochalcone / Diarylpropanone Intermediate^{[1][2]}

Executive Summary

3-(4-Chlorophenyl)-3'-methoxypropiofenone (CAS 898787-64-9) is a specialized synthetic intermediate belonging to the dihydrochalcone class.^{[1][2]} Structurally, it consists of a 1,3-diarylpropane scaffold characterized by a central ketone functionality, a meta-methoxy substituted benzoyl ring, and a para-chloro substituted phenyl ring.^[1]

This compound serves as a critical building block in the synthesis of diverse pharmacological agents, particularly in the development of selective serotonin reuptake inhibitors (SSRIs), tubulin polymerization inhibitors, and potential antidiabetic SGLT2 candidates.^[1] Its saturated ketone core allows for versatile downstream functionalization, including reductive amination, Grignard addition, and Baeyer-Villiger oxidation.^[1]

Chemical Identity & Physical Properties[1][3][4][5][6][7]

The following data establishes the baseline for identification and quality control.

Property	Specification
CAS Number	898787-64-9
IUPAC Name	1-(3-methoxyphenyl)-3-(4-chlorophenyl)propan-1-one
Molecular Formula	C ₁₆ H ₁₅ ClO ₂
Molecular Weight	274.74 g/mol
SMILES	<chem>COC1=CC=CC(C(=O)CCC2=CC=C(Cl)C=C2)=C1</chem>
Appearance	Off-white to pale yellow solid (or viscous oil depending on purity)
Solubility	Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Predicted LogP	~4.2

Synthetic Pathways & Methodology

The synthesis of CAS 898787-64-9 is most efficiently achieved through a two-step sequence: a Claisen-Schmidt condensation to form the unsaturated chalcone, followed by a selective catalytic hydrogenation.[1]

Step 1: Claisen-Schmidt Condensation (Chalcone Formation)

Objective: Synthesis of (E)-3-(4-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one.[1]

- Reagents: 3-Methoxyacetophenone (1.0 eq), 4-Chlorobenzaldehyde (1.0 eq), NaOH (aq, 10%), Ethanol.[1]

- Mechanism: Base-catalyzed aldol condensation followed by dehydration.[1]

Protocol:

- Dissolve 3-methoxyacetophenone (15.0 g, 0.1 mol) and 4-chlorobenzaldehyde (14.1 g, 0.1 mol) in Ethanol (100 mL).
- Cool the solution to 0–5°C in an ice bath.
- Add 10% NaOH solution (15 mL) dropwise over 20 minutes, maintaining temperature <10°C.
- Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
- Workup: The product often precipitates as a yellow solid.[1] Filter and wash with cold ethanol/water (1:1). If oil separates, extract with DCM, dry over MgSO₄, and concentrate.[1]
- Purification: Recrystallize from Ethanol to yield yellow needles.

Step 2: Selective Hydrogenation (Target Synthesis)

Objective: Reduction of the alkene moiety without dechlorinating the aromatic ring.[1]

- Reagents: Chalcone intermediate, H₂ (balloon pressure), 10% Pd/C (or PtO₂ to minimize dechlorination risk), Ethyl Acetate.[1]
- Critical Control Point: Over-reduction can lead to the alcohol or removal of the chlorine atom.
[1]

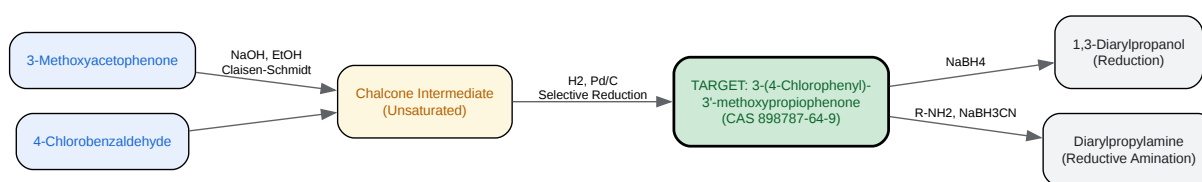
Protocol:

- Dissolve the chalcone (10.0 g) in Ethyl Acetate (150 mL).
- Add 10% Pd/C catalyst (0.5 g, 5 wt% loading). Note: For strict chemoselectivity, Wilkinson's catalyst can be used, but Pd/C is standard for industrial scalability.[1]
- Purge the flask with Nitrogen (3x), then Hydrogen (3x).
- Stir vigorously under H₂ (1 atm) at room temperature for 2–4 hours.

- Validation: Monitor consumption of the starting material via HPLC. Stop immediately upon disappearance of the alkene peak to prevent carbonyl reduction.[1]
- Workup: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate under reduced pressure.
- Purification: Flash column chromatography (SiO₂, Hexane:EtOAc 9:1) yields the target dihydrochalcone as a white/off-white solid.[1]

Visualization of Reaction Logic[1]

The following diagram illustrates the synthetic flow and potential downstream applications, highlighting the strategic position of CAS 898787-64-9.[1]



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Figure 1: Synthetic route from commodity reagents to the target dihydrochalcone and subsequent derivatization.[1]

Analytical Characterization (QC)[1]

To ensure the integrity of the synthesized compound, the following spectral characteristics must be verified.

Nuclear Magnetic Resonance (¹H NMR)

- Solvent: CDCl₃, 400 MHz.[1]
- Key Signals:

- δ 3.83 (s, 3H): Methoxy group (-OCH₃).[\[1\]](#)
- δ 3.05 (t, J=7.5 Hz, 2H): Methylene protons alpha to Carbonyl (-CO-CH₂-).[\[1\]](#)
- δ 3.25 (t, J=7.5 Hz, 2H): Methylene protons beta to Carbonyl (benzylic, -CH₂-Ar).[\[1\]](#)
- δ 6.80 – 7.60 (m, 8H): Aromatic protons.[\[1\]](#) Look for the distinctive AA'BB' system of the 4-chlorophenyl ring and the 1,3-substituted pattern of the benzoyl ring.[\[1\]](#)

Mass Spectrometry (LC-MS)[\[1\]](#)

- Ionization: ESI+
- Expected Mass: [M+H]⁺ = 275.08 (³⁵Cl isotope) and 277.08 (³⁷Cl isotope) in a 3:1 ratio.[\[1\]](#)
- Fragmentation: Loss of the chlorobenzyl radical may be observed.[\[1\]](#)

Safety & Handling (GHS Standards)

Signal Word:WARNING

Hazard Class	Statement	Precaution
Acute Toxicity (Oral)	H302: Harmful if swallowed. [1] [2] [3]	P264: Wash hands thoroughly after handling. [1]
Skin Irritation	H315: Causes skin irritation. [1]	P280: Wear protective gloves/eye protection. [1]
Aquatic Toxicity	H411: Toxic to aquatic life with long-lasting effects. [1]	P273: Avoid release to the environment.

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation.

References

- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7015865 (Related Isomer 4'-methoxy). PubChem.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Retrieved March 5, 2026,

from [\[Link\]](#) (Used for property estimation and structural analogy).

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Sources

- [1. lookchem.com](https://www.lookchem.com) [[lookchem.com](https://www.lookchem.com)]
- [2. fluorochem.co.uk](https://www.fluorochem.co.uk) [[fluorochem.co.uk](https://www.fluorochem.co.uk)]
- [3. fluorochem.co.uk](https://www.fluorochem.co.uk) [[fluorochem.co.uk](https://www.fluorochem.co.uk)]
- [4. 1-\(4-Chlorophenyl\)-3-\(4-methoxyphenyl\)propan-1-one](#) | C₁₆H₁₅ClO₂ | CID 11323320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- [5. 3-\(4-Chlorophenyl\)-4'-methoxypropiophenone](#) | C₁₆H₁₅ClO₂ | CID 7015865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- [6. PubChemLite - 3-\[\(4-chlorophenyl\)sulfonyl\]-1-\(4-methoxyphenyl\)-1-propanone \(C₁₆H₁₅ClO₄S\)](#) [pubchemlite.lcsb.uni.lu]
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